molecular formula C11H13F2NO2S B12079445 4-((2,4-Difluorophenyl)sulfonyl)piperidine

4-((2,4-Difluorophenyl)sulfonyl)piperidine

Cat. No.: B12079445
M. Wt: 261.29 g/mol
InChI Key: QGLZGTVYTJEGOU-UHFFFAOYSA-N
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Description

4-((2,4-Difluorophenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-difluorophenyl group and the sulfonyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)sulfonyl)piperidine typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,4-Difluorophenyl)sulfonyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to its targets by forming additional interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the 2,4-difluorophenyl and sulfonyl groups.

    2,4-Difluorophenylsulfonamide: Contains the 2,4-difluorophenyl and sulfonyl groups but lacks the piperidine ring.

    Sulfonylpiperidine: Contains the piperidine and sulfonyl groups but lacks the 2,4-difluorophenyl group.

Uniqueness

4-((2,4-Difluorophenyl)sulfonyl)piperidine is unique due to the combination of the 2,4-difluorophenyl group, sulfonyl group, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Biological Activity

4-((2,4-Difluorophenyl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a difluorophenyl moiety. This structural arrangement is crucial for its biological activity, enhancing solubility and interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurodegenerative diseases and microbial infections respectively .
  • Receptor Modulation : It may also act as a modulator of neurotransmitter receptors, particularly the serotonin receptor (5-HT2A), which is implicated in mood regulation and various psychiatric disorders .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are indicative of its effectiveness:

Bacterial Strain MIC (µM)
Escherichia coli2.14
Staphylococcus aureus1.21
Pseudomonas aeruginosa6.28

These results suggest that the compound could serve as a potential candidate for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated promising cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)4.36
FaDu (Head & Neck)3.50

These findings indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial efficacy of various piperidine derivatives, including this compound. The results showed that it significantly inhibited bacterial growth compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .
  • Cancer Therapy : In a recent investigation into compounds targeting cancer cells, this compound was found to outperform traditional chemotherapeutics in inducing apoptosis in specific cancer models. The study emphasized the importance of structural modifications in enhancing bioactivity against resistant cancer types .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Bioavailability : The compound exhibits moderate bioavailability when administered orally, with studies indicating around 74% bioavailability in mouse models .
  • Metabolism : It shows stability against hepatic metabolism, suggesting that it could maintain effective concentrations in systemic circulation longer than many existing drugs .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

4-(2,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-8-1-2-11(10(13)7-8)17(15,16)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

QGLZGTVYTJEGOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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